molecular formula C13H19ClN2O2S B1399374 4-(2-Chloro-pyridin-4-ylmethyl)-1-methanesulfonyl-azepane CAS No. 1316218-00-4

4-(2-Chloro-pyridin-4-ylmethyl)-1-methanesulfonyl-azepane

Cat. No. B1399374
CAS RN: 1316218-00-4
M. Wt: 302.82 g/mol
InChI Key: BKFIDMVLSUZZRS-UHFFFAOYSA-N
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Description

“(2-Chloro-4-pyridinyl)methanol” is a member of pyridines and an organohalogen compound . It has a molecular formula of C6H6ClNO .


Molecular Structure Analysis

The molecular weight of “(2-Chloro-4-pyridinyl)methanol” is 143.57 g/mol . The InChIKey for this compound is UDDVPFLXGOBESH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(2-Chloro-4-pyridinyl)methanol” has a topological polar surface area of 33.1 Ų . It has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Reactivity

  • A study by Khoroshunova et al. (2021) explored the activation of hydroxyl groups towards nucleophilic substitution, a process relevant to the synthesis of various functional derivatives, including those involving compounds similar to 4-(2-Chloro-pyridin-4-ylmethyl)-1-methanesulfonyl-azepane.
  • Lee et al. (2014) investigated the efficient preparation of azomethine ylides, leading to the formation of biologically active 1,4-diazepine compounds. This process might be relevant to the synthesis of related azepane derivatives.

Catalytic and Chemical Properties

  • In a study by Andersen et al. (2013), the synthesis of pyridine acid derivatives was examined. This research could provide insights into the reactivity and potential applications of pyridine-containing compounds like 4-(2-Chloro-pyridin-4-ylmethyl)-1-methanesulfonyl-azepane in medicinal chemistry.
  • Research by Furukawa et al. (2020) on the addition of methane sulfonic acid to N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline may provide insights into similar chemical reactions involving pyridine derivatives.

Ring Expansion and Formation

  • Couty et al. (2006) investigated ring expansions of 2-alkenylazetidinium salts, a method potentially applicable to the synthesis of azepanes. This might be relevant to understanding the formation and manipulation of the azepane ring in 4-(2-Chloro-pyridin-4-ylmethyl)-1-methanesulfonyl-azepane.

Green Chemistry and Sustainable Practices

  • The work by Gilbile et al. (2017) on green metric evaluation in the synthesis of pyridine derivatives highlights the importance of environmentally sustainable practices in chemical synthesis, which could be applicable to the production of compounds like 4-(2-Chloro-pyridin-4-ylmethyl)-1-methanesulfonyl-azepane.

Mechanism of Action

Target of Action

A related compound, (2-chloropyridin-4-yl)methanamine hydrochloride, is reported to be a selective inhibitor of loxl2 . LOXL2 is an enzyme involved in the crosslinking of collagen and elastin in the extracellular matrix, playing a crucial role in tissue remodeling.

Mode of Action

If we consider the related compound, it inhibits loxl2 with an ic50 of 126 nm . This suggests that it binds to the LOXL2 enzyme, preventing it from catalyzing the crosslinking of collagen and elastin.

properties

IUPAC Name

4-[(2-chloropyridin-4-yl)methyl]-1-methylsulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-19(17,18)16-7-2-3-11(5-8-16)9-12-4-6-15-13(14)10-12/h4,6,10-11H,2-3,5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFIDMVLSUZZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(CC1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Chloropyridin-4-yl)methyl)-1-(methylsulfonyl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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